molecular formula C12H27O4P B12597381 Butan-2-yl bis(2-methylpropyl) phosphate CAS No. 646450-50-2

Butan-2-yl bis(2-methylpropyl) phosphate

Katalognummer: B12597381
CAS-Nummer: 646450-50-2
Molekulargewicht: 266.31 g/mol
InChI-Schlüssel: HYQLQSRROYKMQW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Butan-2-yl bis(2-methylpropyl) phosphate is a chemical compound with the molecular formula C12H27O4P and a molecular weight of 266.314 g/mol . It is known for its unique structure, which includes a phosphate group bonded to butan-2-yl and bis(2-methylpropyl) groups. This compound is used in various scientific and industrial applications due to its distinct chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Butan-2-yl bis(2-methylpropyl) phosphate typically involves the esterification of phosphoric acid with butan-2-ol and 2-methylpropan-1-ol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid. The reaction conditions include maintaining a temperature range of 60-80°C and continuous stirring to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors. The process involves the same esterification reaction but with optimized conditions to enhance yield and purity. The reaction mixture is then subjected to distillation to remove any unreacted alcohols and by-products, resulting in the desired compound .

Analyse Chemischer Reaktionen

Types of Reactions

Butan-2-yl bis(2-methylpropyl) phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Amines, Thiols

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Butan-2-yl bis(2-methylpropyl) phosphate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Butan-2-yl bis(2-methylpropyl) phosphate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Butan-2-yl bis(2-methylpropyl) phosphate is unique due to its specific combination of butan-2-yl and bis(2-methylpropyl) groups attached to a phosphate group. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications .

Eigenschaften

CAS-Nummer

646450-50-2

Molekularformel

C12H27O4P

Molekulargewicht

266.31 g/mol

IUPAC-Name

butan-2-yl bis(2-methylpropyl) phosphate

InChI

InChI=1S/C12H27O4P/c1-7-12(6)16-17(13,14-8-10(2)3)15-9-11(4)5/h10-12H,7-9H2,1-6H3

InChI-Schlüssel

HYQLQSRROYKMQW-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)OP(=O)(OCC(C)C)OCC(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.